2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: This step involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetic acid: This compound shares the 2,6-dimethylphenoxy moiety but lacks the hydrazide and imine functionalities.
Propanoic acid, 2-(2,6-dimethylphenoxy)-, ethyl ester: Similar in structure but with an ester group instead of the hydrazide and imine groups.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H19IN2O4 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19IN2O4/c1-11-5-4-6-12(2)18(11)25-10-16(22)21-20-9-13-7-14(19)17(23)15(8-13)24-3/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9+ |
InChI Key |
NVWMPJQQBQSFSH-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)OC |
Origin of Product |
United States |
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